molecular formula C22H23N3O2 B14030170 (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone

(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone

Cat. No.: B14030170
M. Wt: 361.4 g/mol
InChI Key: WJOVRVQECNTHQU-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxydiphenylmethyl Group: This step involves the addition of the hydroxydiphenylmethyl group to the pyrrolidine ring under specific reaction conditions.

    Attachment of the Imidazole Moiety: The final step involves the coupling of the imidazole moiety to the pyrrolidine ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products.

Scientific Research Applications

(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules, particularly its role as an agonist at the α7 nicotinic acetylcholine receptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone involves its interaction with the α7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions across the cell membrane, leading to various cellular responses. The molecular targets and pathways involved in this process are critical for understanding its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone: The enantiomer of the compound with different stereochemistry.

    (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-ethyl-1H-imidazol-2-YL)methanone: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.

Uniqueness

What sets (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone apart is its high selectivity and potency as an agonist at the α7 nicotinic acetylcholine receptor. This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-(1-methylimidazol-2-yl)methanone

InChI

InChI=1S/C22H23N3O2/c1-24-16-14-23-20(24)21(26)25-15-8-13-19(25)22(27,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,14,16,19,27H,8,13,15H2,1H3/t19-/m0/s1

InChI Key

WJOVRVQECNTHQU-IBGZPJMESA-N

Isomeric SMILES

CN1C=CN=C1C(=O)N2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CN1C=CN=C1C(=O)N2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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